molecular formula C9H14O B095899 4-Ethyl-4-methylcyclohex-2-enone CAS No. 17429-32-2

4-Ethyl-4-methylcyclohex-2-enone

Cat. No.: B095899
CAS No.: 17429-32-2
M. Wt: 138.21 g/mol
InChI Key: XKISVAJSNYSWGA-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O. It is a cyclic ketone characterized by a six-membered ring with a double bond and two alkyl substituents: an ethyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-4-methylcyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with 2-methylbutanal . This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic oxidation of cyclohexene derivatives can be employed, utilizing catalysts such as vanadium or palladium compounds . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-Ethyl-4-methylcyclohex-2-enone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethyl-4-methylcyclohex-2-enone exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound’s double bond and ketone group are key reactive sites. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-4-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-ethyl-4-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISVAJSNYSWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339544
Record name 4-Ethyl-4-methylcyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-32-2
Record name 4-Ethyl-4-methylcyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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